molecular formula C24H22FN5OS B2924409 [5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone CAS No. 1305252-38-3

[5-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone

Cat. No. B2924409
CAS RN: 1305252-38-3
M. Wt: 447.53
InChI Key: NEIXQBYBYIPRJE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, the synthesis of a related fluorinated pyrazole was performed via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of such compounds can be complex. For example, a related compound, (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone, was found to crystallize into a monoclinic system with the space group of P21 .


Chemical Reactions Analysis

The chemical reactions involving these types of compounds can be diverse. For instance, the synthesis of a related fluorinated pyrazole involved a one-pot three-component reaction under microwave irradiation, followed by oxidative aromatization of pyrazoline under conventional heating .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can vary. For example, a related compound, (4-Fluorophenyl)(piperidin-4-yl)methanone hydrochloride, was found to be a solid at room temperature, with a molecular weight of 243.71 .

Scientific Research Applications

Antifungal Activity

Research involving novel derivatives similar in structure to the compound has shown promising antifungal activities. A study by Lv et al. (2013) on (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives revealed that variations in the aryl groups, such as 4-fluorophenyl, significantly impact antifungal efficacy, suggesting potential applications of similar compounds in developing antifungal agents (Hong-Shui Lv et al., 2013).

Antibacterial Screening

A study by Landage et al. (2019) synthesized and characterized novel thiazolyl pyrazole and benzoxazole derivatives, including compounds with structural motifs related to the query compound, and evaluated them for antibacterial activities. This research underscores the potential use of such compounds in antibacterial drug discovery (V. P. Landage et al., 2019).

Acetylcholinesterase Inhibition

Saeedi et al. (2019) explored arylisoxazole‐phenylpiperazine derivatives for their inhibitory activity against acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. Their findings indicate that structurally related compounds could serve as leads for the development of new treatments for neurodegenerative diseases (Mina Saeedi et al., 2019).

Antimycobacterial Activity

Ali and Yar (2007) conducted a study on derivatives that share a similar chemical framework with the query compound, demonstrating significant antimycobacterial activity. This suggests potential applications in treating mycobacterial infections, such as tuberculosis (M. A. Ali & M. Yar, 2007).

Anticancer Evaluation

Gouhar and Raafat (2015) synthesized and evaluated the anticancer activities of compounds structurally related to the query molecule. Their work points to the potential of these compounds in cancer research and therapy development (R. S. Gouhar & Eman M. Raafat, 2015).

properties

IUPAC Name

[5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrazolidin-3-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN5OS/c1-16-22(32-23(26-16)17-7-9-18(25)10-8-17)20-15-21(28-27-20)24(31)30-13-11-29(12-14-30)19-5-3-2-4-6-19/h2-10,20-21,27-28H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTSGLUMJYGMIQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3CC(NN3)C(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carbonyl}-4-phenylpiperazine

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